Piperazine phosphate

Catalog No.
S1533160
CAS No.
14538-56-8
M.F
C4H10N2.H3O4P.H2O
C4H15N2O5P
M. Wt
202.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine phosphate

CAS Number

14538-56-8

Product Name

Piperazine phosphate

IUPAC Name

phosphoric acid;piperazine;hydrate

Molecular Formula

C4H10N2.H3O4P.H2O
C4H15N2O5P

Molecular Weight

202.15 g/mol

InChI

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2

InChI Key

PMGABIJVFLPSLS-UHFFFAOYSA-N

SMILES

C1CNCCN1.OP(=O)(O)O

Synonyms

1,4 Diazacyclohexane, 1,4 Piperazine, 1,4-Diazacyclohexane, 1,4-piperazine, piperazine, piperazine diacetate, piperazine dihydrochloride, piperazine hexahydrate, piperazine hydrate, piperazine hydrobromide, piperazine hydrochloride, piperazine monohydrochloride, piperazine phosphate, piperazine phosphate (1:1), Piperazine Phosphate Anhydrous, piperazine salt, piperazine sulfate, Piperazine Tartrate, piperazine tartrate (1:1), (R-(R*,R*))-isomer, piperazine tartrate, (R-(R*,R*))-isomer, piperazinium oleate, Pripsen

Canonical SMILES

C1CNCCN1.O.OP(=O)(O)O

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Piperazine phosphate is an organoammonium phosphate and a piperazinium salt, with the chemical formula C₄H₁₅N₂O₅P. It is primarily used as an anti-nematodal agent effective against intestinal nematodes like Ascaris lumbricoides . The compound is classified as hazardous, particularly concerning skin sensitization, but it lacks the corrosivity associated with its parent compound, piperazine .

Piperazine phosphate acts as an anthelmintic by paralyzing specific types of parasitic worms, particularly roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis) []. The exact mechanism is still being elucidated, but it likely involves disrupting the parasite's neuromuscular function [].

Piperazine phosphate is generally considered safe when used according to prescribed guidelines []. However, it can cause side effects like nausea, vomiting, and abdominal cramps []. Due to limited public availability of detailed safety information, refer to official sources for handling and disposal procedures [].

Typical of piperazine derivatives. It can undergo nitrosation in the presence of nitrites, leading to the formation of nitrosamines, which are potential carcinogens . Additionally, it can react with acids to form salts and may also participate in reduction reactions when combined with reducing agents .

The biological activity of piperazine phosphate is notable for its anti-nematodal properties. It is effective against certain parasitic infections caused by nematodes, making it useful in veterinary and medical applications. The compound's mechanism of action involves disrupting the neuromuscular function of parasites, leading to paralysis and eventual death .

Piperazine phosphate can be synthesized through several methods:

  • Neutralization Reaction: Combining piperazine with phosphoric acid.
  • Ammonia Reaction: Involving ammonia in the synthesis process to facilitate the formation of the phosphate salt.
  • Reduction Reactions: Utilizing sodium or other reducing agents in the presence of 1,2-dichloroethane .

These methods highlight the versatility of piperazine phosphate in synthetic chemistry.

Studies have shown that piperazine phosphate interacts with various biological systems. Its interaction with nitrites can lead to the formation of potentially harmful nitrosamines, raising concerns about its safety profile when used in certain contexts . Additionally, research indicates that piperazine derivatives may exhibit different pharmacokinetics and toxicity profiles depending on their specific structures and substituents .

Piperazine phosphate shares similarities with other piperazine salts but has unique properties that distinguish it from them. Below is a comparison table highlighting some related compounds:

Compound NameChemical FormulaKey Properties
PiperazineC₄H₁₀N₂Base compound; interacts with nitrites to form carcinogenic nitrosamines
Piperazine dihydrochlorideC₄H₁₀Cl₂N₂Commonly used in pharmaceuticals; higher solubility than piperazine phosphate
Piperazine citrateC₄H₁₀N₂·C₆H₈O₇Used for similar anti-nematodal purposes; different solubility profile
Piperazine adipateC₄H₁₀N₂·C₈H₁₄O₄Used primarily in veterinary medicine; less common than piperazine phosphate

Piperazine phosphate's effectiveness against specific nematodes and its unique synthesis pathways make it a valuable compound in both medical and agricultural fields.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

202.07185858 g/mol

Monoisotopic Mass

202.07185858 g/mol

Heavy Atom Count

12

UNII

P7S1V82385
8TIF7T48FP

Related CAS

110-85-0 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 15 of 16 companies (only ~ 6.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Antinematodal Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14538-56-8
1951-97-9

Wikipedia

Piperazine phosphate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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